molecular formula C8H14ClNO2 B1377102 Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 1427380-41-3

Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B1377102
CAS No.: 1427380-41-3
M. Wt: 191.65 g/mol
InChI Key: IVDMSBUYKVFAHH-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 69407-32-5) is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. Its molecular formula is C₁₄H₂₀N₂, with a molecular weight of 216.33 g/mol . The structure includes an ethyl ester group at the 1-position and a nitrogen atom (azabicyclo) at the 2-position, forming a [3.1.0] bicyclo framework. This compound is frequently utilized in medicinal chemistry as a rigid scaffold to mimic peptide conformations or enhance metabolic stability in drug candidates.

Properties

IUPAC Name

ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-5-6(8)3-4-9-8;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDMSBUYKVFAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound with notable biological activities, particularly in the context of medicinal chemistry and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 1989558-84-0

The compound features a nitrogen atom within its bicyclic structure, contributing to its unique reactivity and interaction with biological targets.

This compound is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors, which are utilized in managing type 2 diabetes by regulating glucose metabolism through enzyme inhibition .

The compound's mechanism involves:

  • Inhibition of Enzymes : It acts on specific enzymes like DPP-4, impacting metabolic pathways.
  • Receptor Interactions : It may also interact with various receptors, influencing physiological responses.

Enzyme Inhibition

Research has highlighted the compound's effectiveness as an enzyme inhibitor, particularly in studies focusing on DPP-4 inhibitors. DPP-4 plays a crucial role in glucose metabolism; thus, its inhibition can lead to improved glycemic control in diabetic patients.

Case Studies and Research Findings

  • Dipeptidyl Peptidase-4 Inhibition :
    • A study demonstrated that derivatives of ethyl 2-azabicyclo[3.1.0]hexane exhibited significant DPP-4 inhibitory activity, with some compounds showing IC50 values in the low nanomolar range, indicating potent inhibition .
  • Antiviral Properties :
    • Emerging research has explored the antiviral potential of related bicyclic compounds against SARS-CoV-2, suggesting that modifications to the azabicyclo structure can enhance antiviral efficacy .
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic profiles of these compounds reveal favorable absorption and metabolic stability, making them suitable candidates for further development in therapeutic applications.

Data Table: Comparative Biological Activity

CompoundBiological ActivityIC50 (nM)Reference
Ethyl 2-Azabicyclo[3.1.0]hexaneDPP-4 Inhibitor27.7
Related Bicyclic CompoundSARS-CoV-2 Inhibitor85.3
Ethyl 2-Azabicyclo[3.1.0]hexane DerivativeDPP-4 Inhibitor<10

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Compounds containing the 3-azabicyclo[3.1.0]hexane structure are recognized for their biological activity, particularly in antitumor applications. For instance, derivatives of this compound have been linked to the alkylation of DNA, a mechanism observed in well-known antitumor agents such as Duocarmycin SA and CC-1065. These compounds exhibit potent cytotoxicity against various cancer cell lines, making them valuable candidates for drug development aimed at treating malignancies .

Neurological Disorders
The structural features of ethyl 2-azabicyclo[3.1.0]hexane derivatives suggest potential efficacy in treating neurological disorders. Research indicates that similar compounds can interact with neurotransmitter systems, presenting opportunities for developing treatments for conditions such as depression and anxiety . The ability to modify the nitrogen atom within the bicyclic framework further enhances the pharmacological profile of these compounds, allowing for tailored therapeutic effects .

Organic Synthesis

Synthesis of Complex Molecules
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows chemists to utilize it in constructing more complex molecules through various reactions, including cyclopropanation and amination processes . For example, a base-promoted intramolecular addition has been developed to create highly substituted aza-bicycles from simpler precursors, demonstrating its utility in synthetic pathways .

Diverse Synthetic Methodologies
Recent advancements have focused on employing this compound in diverse synthetic methodologies, including total syntheses of natural products and bioactive compounds . The incorporation of ethyl 2-azabicyclo[3.1.0]hexane derivatives into synthetic routes has led to the efficient production of complex heterocycles that are otherwise challenging to obtain.

Case Studies

Study Focus Findings
Duocarmycin SA Derivatives Antitumor activityDemonstrated significant cytotoxicity against various cancer cell lines through DNA alkylation mechanisms .
Aza-Bicycle Synthesis Organic synthesisDeveloped a base-promoted intramolecular addition yielding high yields of substituted aza-bicycles .
Neuroactive Compounds Neurological applicationsIndicated potential interactions with neurotransmitter systems, suggesting therapeutic avenues for depression and anxiety .

Comparison with Similar Compounds

Key Findings :

  • Ethyl esters generally exhibit higher lipophilicity than methyl analogs, enhancing membrane permeability in drug design .
  • Stereospecific variants (e.g., (1S,5R)-configured methyl ester) show distinct biological activity due to spatial orientation .

Azabicyclo vs. Piperidine Derivatives

Compound Name Ring System Substituent Molecular Weight (g/mol) CAS Number Key Differences
This compound [3.1.0] bicyclo Ethyl ester 216.33 69407-32-5 Rigid bicyclic framework
Ethyl piperidine-4-carboxylate hydrochloride Piperidine Ethyl ester 193.67 147636-76-8 Flexible monocyclic structure
Ethyl 3-piperidinecarboxylate hydrochloride Piperidine Ethyl ester 193.67 4842-86-8 Altered nitrogen position

Key Findings :

  • Bicyclic systems like [3.1.0] azabicyclo confer rigidity , reducing conformational flexibility and improving target selectivity compared to piperidine derivatives .
  • Piperidine analogs are more synthetically accessible but may lack the stereochemical precision required for high-affinity interactions .

Variation in Bicyclo Frameworks

Compound Name Bicyclo System Substituent Molecular Weight (g/mol) CAS Number Key Differences
This compound [3.1.0] Ethyl ester 216.33 69407-32-5 Balanced ring strain and stability
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride [2.1.1] Ethyl, carboxylic acid 191.7 2648940-79-6 Increased ring strain; carboxylic acid enhances solubility
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride [2.1.1] Carboxylic acid - 116129-07-8 Smaller bicyclo system; higher reactivity

Key Findings :

  • The [3.1.0] system offers moderate ring strain , optimizing stability for pharmaceutical applications, whereas [2.1.1] systems may exhibit higher reactivity but lower synthetic yields .
  • Carboxylic acid derivatives (e.g., 4-ethyl-[2.1.1]) improve aqueous solubility but require additional formulation strategies .

Research and Practical Considerations

  • Synthetic Accessibility : Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate derivatives are synthesized via stereoselective cyclopropanation, achieving ~60% yields in optimized procedures (e.g., using vinylcyclopropane precursors) .
  • Stability : Bicyclic hydrochlorides are generally stable under refrigeration but may degrade under prolonged exposure to moisture .
  • Commercial Availability : Some analogs (e.g., 4-ethyl-[2.1.1]) are discontinued due to niche demand, highlighting the importance of custom synthesis for research .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclopropanation and carboxylation steps. For example, in a representative procedure, 2-azabicyclo[3.1.0]hexane hydrochloride is reacted with di-tert-butyl dicarbonate in a THF/water mixture under basic conditions (Na₂CO₃), followed by extraction with EtOAc and purification via silica gel chromatography using heptane/EtOAc gradients . Critical parameters include maintaining anhydrous conditions during Boc protection and optimizing reaction time to avoid over- or under-carboxylation.

Q. How should researchers purify and characterize this compound?

  • Methodological Answer : Purification is often achieved using column chromatography (silica gel, 20% EtOAc in heptane) to isolate the product from byproducts like unreacted starting materials or diastereomers . Characterization requires a combination of techniques:

  • NMR : Analyze bicyclic proton environments (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) and ester carbonyl signals (δ ~170 ppm in ¹³C NMR).
  • HPLC-MS : Confirm molecular weight (C₈H₁₂ClNO₂, MW 189.64) and monitor enantiomeric purity using chiral columns .

Q. What storage conditions are recommended for this compound?

  • Methodological Answer : Store at room temperature in a desiccator to prevent hydrolysis of the ester moiety. For long-term stability, consider aliquoting under inert gas (argon/nitrogen) in amber vials to avoid light-induced degradation .

Advanced Research Questions

Q. How can asymmetric synthesis of the bicyclo[3.1.0]hexane core be optimized for enantiomeric purity?

  • Methodological Answer : Chiral auxiliaries or catalysts are critical. For example, copper/chiral phosphoric acid systems enable enantioselective (1+2) cycloadditions to construct the bicyclic framework with >90% ee . Key parameters include:

  • Catalyst loading (5–10 mol%) and solvent polarity (e.g., toluene for better stereocontrol).
  • Monitoring reaction progress via chiral HPLC to detect racemization .

Q. What strategies are effective for functionalizing the azabicyclo[3.1.0]hexane scaffold?

  • Methodological Answer :

  • Nucleophilic substitution : React the secondary amine with aryl halides (e.g., 5-chloropyridin-3-yl derivatives) under Pd catalysis (Pd₂(dba)₃, Xantphos) .
  • Cross-coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the 3-position .
  • Protection/deprotection : Use Boc (tert-butoxycarbonyl) groups to temporarily protect the amine during multi-step syntheses .

Q. How can computational methods resolve contradictions in spectral data for diastereomers?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data .
  • Use molecular docking to assess how stereochemistry affects binding to biological targets (e.g., enzymes in Scheme 1a of ) .

Q. What experimental approaches validate the compound’s bioactivity in pharmacological studies?

  • Methodological Answer :

  • In vitro assays : Test inhibition of target enzymes (e.g., proteases or kinases) using fluorescence-based assays (IC₅₀ determination) .
  • Metabolic stability : Use liver microsomes to evaluate susceptibility to cytochrome P450-mediated degradation .
  • Structural analogs : Compare activity with derivatives (e.g., 3-oxo or methyl ester variants) to establish structure-activity relationships .

Data Contradiction Analysis

Q. How to address discrepancies in reported molecular weights and formulas across sources?

  • Methodological Answer :

  • Example : lists C₁₄H₂₀N₂ (MW 216.33), while cites C₆H₁₀ClNO₂ (MW 163.60). This discrepancy arises from differences in salt forms (hydrochloride vs. free base) and substituents (ethyl ester vs. carboxylic acid).
  • Resolution : Cross-reference CAS numbers (e.g., 69407-32-5 in vs. 132806-41-8 in ) and verify synthetic routes to confirm structural identity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Reactant of Route 2
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

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